molecular formula C6H7ClF2N2O B8673341 (5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanol

(5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanol

Cat. No.: B8673341
M. Wt: 196.58 g/mol
InChI Key: OWJSUNGDWUHQDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanol is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloro group, a difluoromethyl group, and a hydroxymethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting materials could be 1,1,1-trifluoro-2,4-pentanedione and hydrazine hydrate.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced through the reaction of the pyrazole intermediate with a difluoromethylating agent such as difluoromethyl phenyl sulfone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the chloro group, using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: (5-chloro-3-difluoromethyl-1-methyl-1H-pyrazol-4-yl)-carboxylic acid.

    Reduction: (5-chloro-3-difluoromethyl-1-methyl-1H-pyrazol-4-yl)-methane.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

(5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

    Industry: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. The chloro and difluoromethyl groups contribute to its reactivity and ability to form stable complexes with enzymes and receptors. The hydroxymethyl group enhances its solubility and facilitates its interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5-chloro-3-trifluoromethyl-1-methyl-1H-pyrazol-4-yl)-methanol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    (5-chloro-3-methyl-1-methyl-1H-pyrazol-4-yl)-methanol: Similar structure but with a methyl group instead of a difluoromethyl group.

    (5-chloro-3-difluoromethyl-1-ethyl-1H-pyrazol-4-yl)-methanol: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

(5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanol is unique due to the presence of both chloro and difluoromethyl groups, which impart distinct chemical properties and reactivity. The combination of these groups with the hydroxymethyl group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C6H7ClF2N2O

Molecular Weight

196.58 g/mol

IUPAC Name

[5-chloro-3-(difluoromethyl)-1-methylpyrazol-4-yl]methanol

InChI

InChI=1S/C6H7ClF2N2O/c1-11-5(7)3(2-12)4(10-11)6(8)9/h6,12H,2H2,1H3

InChI Key

OWJSUNGDWUHQDU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(F)F)CO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 7.2 g (37.0 mmoles) of 5-chloro-3-difluoromethyl-1-methyl-1H-pyrazole-4-carboaldehyde dissolved in 100 ml of methanol was cooled to 0° C. Thereto was gradually added 2.1 g (55.5 mmoles) of sodium borohydride. The mixture was stirred at room temperature for 3 hours to give rise to a reaction. After the completion of the reaction, the reaction mixture was poured into water, followed by extraction with ethyl acetate. The resulting organic layer was washed with an aqueous sodium chloride solution and then dried over anhydrous magnesium sulfate. The resulting solution was subjected to vacuum distillation to remove the solvent contained therein, to obtain 3.8 g (yield: 52.1%) of (5-chloro-3-difluoromethyl-1-methyl-1H-pyrazol-4-yl)-methanol.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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